Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine
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Overview
Description
Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine is a synthetic peptide composed of four D-phenylalanine residues and one tyrosine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (tyrosine) is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (D-phenylalanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (D-phenylalanine) until the desired peptide sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.
Substitution: Substitution reactions can occur at the amino or carboxyl termini of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Dityrosine, oxidized phenylalanine derivatives.
Reduction: Reduced peptide fragments.
Substitution: Modified peptides with substituted termini.
Scientific Research Applications
Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: Utilized in the development of novel materials and bioconjugates.
Mechanism of Action
The mechanism of action of Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
- Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine
- Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-leucine
- Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-valine
Uniqueness
Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine is unique due to the presence of the tyrosine residue, which imparts distinct chemical and biological properties. The tyrosine residue can undergo specific reactions, such as oxidation, that are not possible with other amino acids. Additionally, the combination of multiple D-phenylalanine residues provides a unique structural motif that can influence the peptide’s interaction with molecular targets.
Properties
CAS No. |
644997-03-5 |
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Molecular Formula |
C38H41N5O7 |
Molecular Weight |
679.8 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C38H41N5O7/c39-24-34(45)40-30(20-25-10-4-1-5-11-25)35(46)41-31(21-26-12-6-2-7-13-26)36(47)42-32(22-27-14-8-3-9-15-27)37(48)43-33(38(49)50)23-28-16-18-29(44)19-17-28/h1-19,30-33,44H,20-24,39H2,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H,49,50)/t30-,31-,32-,33-/m1/s1 |
InChI Key |
XLNYOSZVJLSHRV-XEXPGFJZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)O)NC(=O)CN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
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